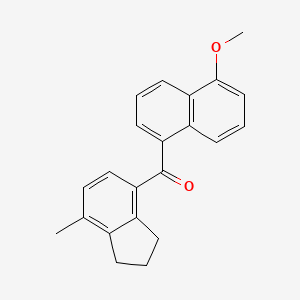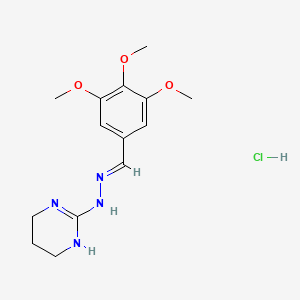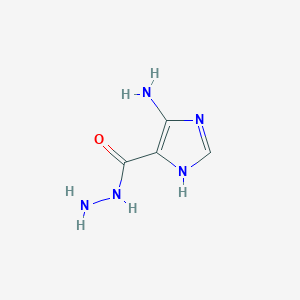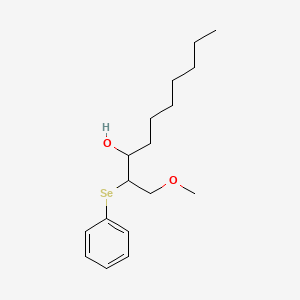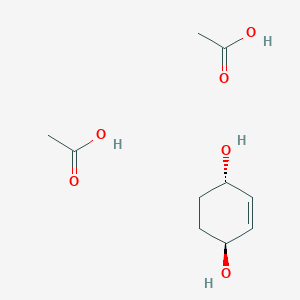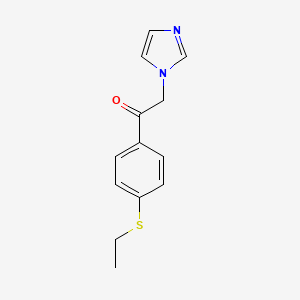
Benzene, 1-azido-2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-azido-2-(2-propenyl)-: is an organic compound that features a benzene ring substituted with an azido group and a propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-azido-2-(2-propenyl)- typically involves the azidonation of a suitable precursor. One common method involves the reaction of benzyl halides with sodium azide in the presence of a solvent like acetonitrile. The reaction is usually carried out under mild conditions to avoid decomposition of the azide group .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency. For example, the use of azidotrimethylsilane (TMSN3) in the presence of a copper catalyst can facilitate the direct synthesis of organic azides from secondary benzylic alcohols .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-azido-2-(2-propenyl)- can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, H2/Pd-C
Substitution: Sodium azide (NaN3), TMSN3
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: Amines
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-azido-2-(2-propenyl)- is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through reactions such as click chemistry .
Biology and Medicine: In medicinal chemistry, azido compounds are explored for their potential as bioorthogonal reagents. They can be used in labeling and imaging studies due to their ability to undergo specific reactions without interfering with biological systems .
Industry: The compound finds applications in the development of new materials, including polymers and coatings. Its unique reactivity makes it valuable in the synthesis of functionalized materials with specific properties .
Wirkmechanismus
The mechanism of action of Benzene, 1-azido-2-(2-propenyl)- involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming triazoles through click chemistry. This reactivity is harnessed in various applications, including the development of pharmaceuticals and materials .
Vergleich Mit ähnlichen Verbindungen
Benzyl azide: Similar in structure but lacks the propenyl group.
Allylbenzene: Contains a propenyl group but lacks the azido group.
Phenyl azide: Contains an azido group but lacks the propenyl group.
Uniqueness: Benzene, 1-azido-2-(2-propenyl)- is unique due to the presence of both the azido and propenyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds .
Eigenschaften
CAS-Nummer |
78480-04-3 |
|---|---|
Molekularformel |
C9H9N3 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
1-azido-2-prop-2-enylbenzene |
InChI |
InChI=1S/C9H9N3/c1-2-5-8-6-3-4-7-9(8)11-12-10/h2-4,6-7H,1,5H2 |
InChI-Schlüssel |
BDGLAJKIKVLPIK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=CC=C1N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
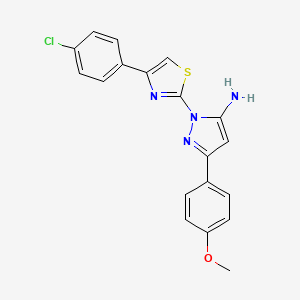
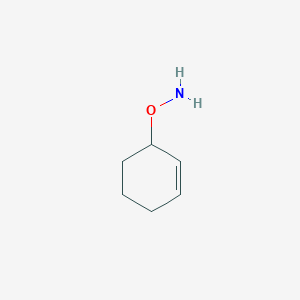
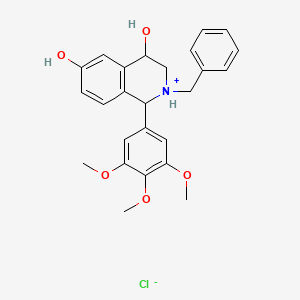
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
